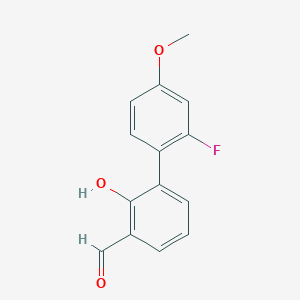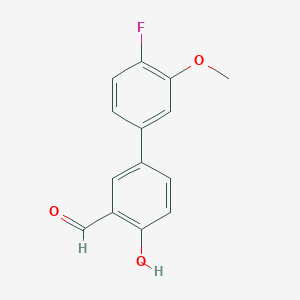
4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% (4-CMFP-2-FP) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the phenol family and has a molecular formula of C9H7ClO2. 4-CMFP-2-FP has been used in several laboratory experiments and has been found to have several advantages and limitations.
Applications De Recherche Scientifique
4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has been used in several scientific research applications. It has been used to study the effects of aryl halides on the formation of phenols and to study the mechanism of formylation reactions. It has also been used to study the effects of aryl halides on the formation of phenols and to study the mechanism of formylation reactions. In addition, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has been used to study the effects of aryl halides on the formation of phenols and to study the mechanism of formylation reactions.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the aryl halide reacts with the alkoxide to form a phenol, which then reacts with the formylating agent to form 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%. The reaction is believed to occur through an SN2 mechanism, in which the aryl halide is displaced by the formylating agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% are not well understood. However, it is believed that 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% may have some antioxidant and anti-inflammatory properties. In addition, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% may have some antimicrobial properties, although this has yet to be confirmed.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain and is stable in aqueous solutions. In addition, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is soluble in both organic and aqueous solvents, making it suitable for a variety of laboratory experiments. However, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is not suitable for use in high-temperature reactions, as it is thermally unstable.
Orientations Futures
There are several potential future directions for the use of 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%. One potential application is in the synthesis of other compounds, including pharmaceuticals and other organic compounds. In addition, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% could be used in the study of formylation reactions and their mechanism of action. Another potential application is in the study of the effects of aryl halides on the formation of phenols. Finally, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% could be used to study its biochemical and physiological effects, including its potential antioxidant and anti-inflammatory properties.
Méthodes De Synthèse
4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of an aryl halide with an alkoxide to form a phenol. The second step involves the reaction of the phenol with a formylating agent to form 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is isolated and purified by recrystallization.
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-3-11(7-13(9)15)10-4-5-14(17)12(6-10)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVWIVSOMZDTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685190 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1111129-34-0 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














